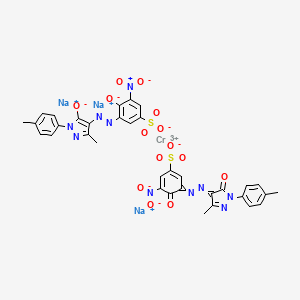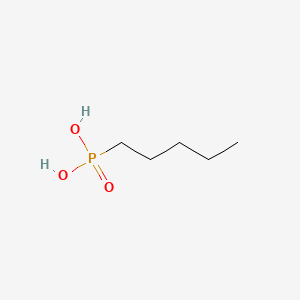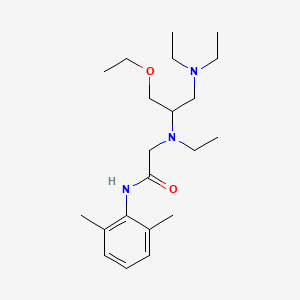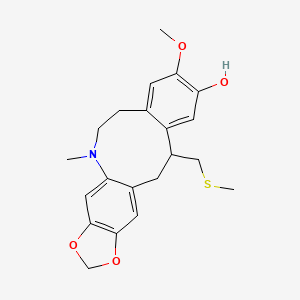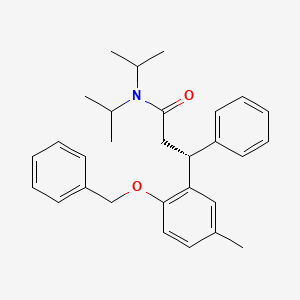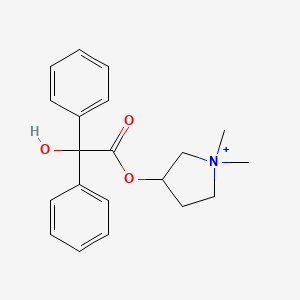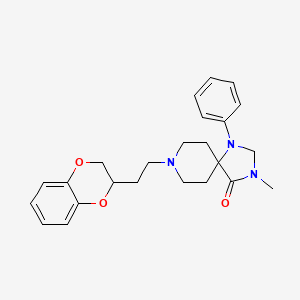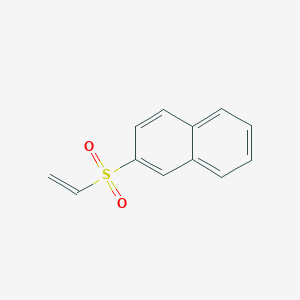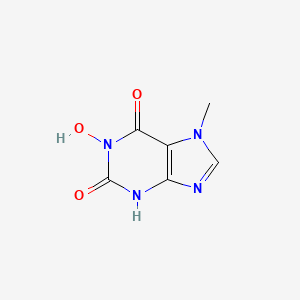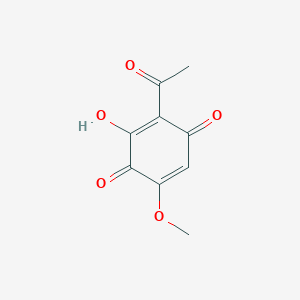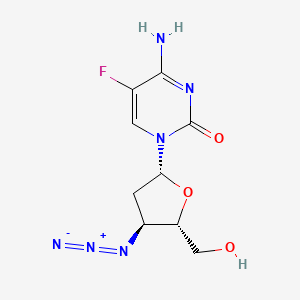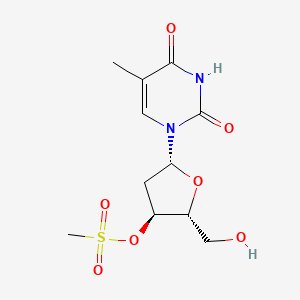
N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a triazirene ring and sulfonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the triazirene ring and subsequent attachment of the phenylsulfonyl and benzenesulfonamide groups. Common reagents used in these reactions include phenylsulfonyl chloride, sodium azide, and various catalysts to facilitate the formation of the triazirene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth or signaling pathways.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial chemical reactions.
Wirkmechanismus
The mechanism by which N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazirene ring and sulfonamide groups are key to its activity, allowing it to bind to specific sites and modulate biological pathways. This can result in inhibition of enzyme activity or alteration of cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Fluorobenzenesulfonimide: Another sulfonamide compound with fluorine substitution, used as a fluorinating reagent.
Phenylsulfonyl Chloride: A simpler sulfonyl compound used in various organic synthesis reactions.
Uniqueness
N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide is unique due to its combination of a triazirene ring and sulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable tool in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
6317-91-5 |
|---|---|
Molekularformel |
C18H15N5O4S2 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
N-[4-(benzenesulfonamido)-3-(triazirin-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H15N5O4S2/c24-28(25,15-7-3-1-4-8-15)19-14-11-12-17(18(13-14)23-21-22-23)20-29(26,27)16-9-5-2-6-10-16/h1-13,19-20H |
InChI-Schlüssel |
RAXBFWWKTQKMQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N4N=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


